![molecular formula C29H20F2O4 B11009562 5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11009562.png)
5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of two 4-fluorobenzyl groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol, phenylacetic acid, and chromen-2-one derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations. Commonly used catalysts include palladium-based catalysts for coupling reactions.
Coupling Reactions: The key step in the synthesis is the coupling of 4-fluorobenzyl groups with the chromen-2-one core.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chromen-2-one core may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the chromen-2-one core.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the benzylic positions of the 4-fluorobenzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Research has shown that chromen-2-one derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine:
Pharmaceutical Development: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry:
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate gene expression and cellular functions.
Comparison with Similar Compounds
- 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., chlorine, fluorine) on the benzyl groups can significantly impact the compound’s chemical properties and reactivity.
- Biological Activity: Variations in substituents may lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Applications: The unique combination of substituents in 5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one may offer distinct advantages in specific applications, such as enhanced stability or improved pharmacokinetic properties.
Properties
Molecular Formula |
C29H20F2O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5,7-bis[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20F2O4/c30-22-10-6-19(7-11-22)17-33-24-14-26(34-18-20-8-12-23(31)13-9-20)29-25(21-4-2-1-3-5-21)16-28(32)35-27(29)15-24/h1-16H,17-18H2 |
InChI Key |
XHQFDQIGHWQUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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